molecular formula C14H20NNaO11 B13399875 sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B13399875
M. Wt: 401.30 g/mol
InChI Key: KINMCWVHKALKTM-UHFFFAOYSA-M
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Description

Sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with a molecular formula of C14H24N2O9Na. This compound is characterized by its multiple hydroxyl groups and an acetamido group, making it highly functional and reactive in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves the reaction of a hexopyranose derivative with acetic anhydride and sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to achieve high yield and purity. Enzymes such as glycosyltransferases are used to catalyze the formation of the glycosidic bonds, while maintaining the integrity of the hydroxyl and acetamido groups .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted glycosides .

Scientific Research Applications

Sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, thereby modulating their activity. The acetamido group can also participate in covalent bonding, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-11(10(20)7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINMCWVHKALKTM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C=C(O2)C(=O)[O-])O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20NNaO11
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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